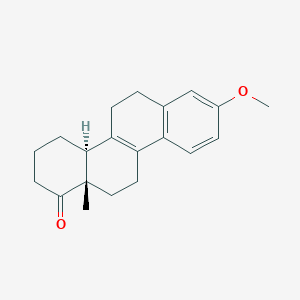

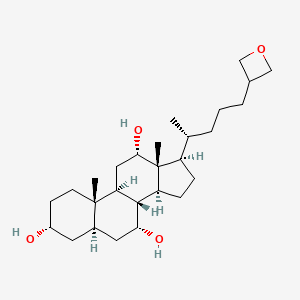

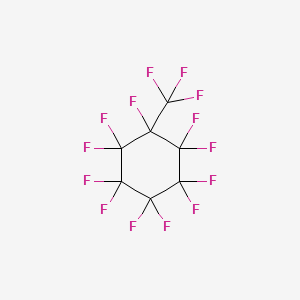

Epigallocatechin 3,5-digallate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epigallocatechin 3,5-Digallate is a catechin.

Epigallocatechin 3, 5, -di-O-gallate, also known as 3, 5-di-O-galloylepigallocatechin, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. Epigallocatechin 3, 5, -di-O-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epigallocatechin 3, 5, -di-O-gallate is primarily located in the membrane (predicted from logP). Outside of the human body, epigallocatechin 3, 5, -di-O-gallate can be found in tea. This makes epigallocatechin 3, 5, -di-O-gallate a potential biomarker for the consumption of this food product.

科学的研究の応用

Inhibition of Pancreatic Lipase : Epigallocatechin 3,5-digallate has been found to inhibit pancreatic lipase, an enzyme crucial for lipid absorption in the gut. This suggests potential applications in managing lipid digestion and absorption (Nakai et al., 2005).

Antiviral Properties : Studies have shown that tea polyphenols, including epigallocatechin gallate and theaflavin digallate, inhibit the infectivity of influenza viruses by blocking virus adsorption to cells. This indicates potential for antiviral applications (Nakayama et al., 1993).

Anticancer Effects : Research has demonstrated that tea polyphenols can induce apoptosis in human colon cancer cells. This points towards a role for these compounds, including epigallocatechin 3,5-digallate, in cancer therapy or prevention (Hibasami et al., 2004).

Antibacterial Activity : Tea extracts and catechins, such as epigallocatechin gallate and theaflavin digallate, have shown antibacterial and bactericidal activities against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria, suggesting their use as potential antimicrobial agents (Toda et al., 1991).

Antioxidant Properties : Epigallocatechin 3,5-digallate has been identified as a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress. This property is significant for applications in health, wellness, and possibly in managing certain diseases (Chen & Ho, 1995).

特性

CAS番号 |

37484-73-4 |

|---|---|

製品名 |

Epigallocatechin 3,5-digallate |

分子式 |

C29H22O15 |

分子量 |

610.5 g/mol |

IUPAC名 |

[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1 |

InChIキー |

RKUDRJTZBDEGNP-YIXXDRMTSA-N |

異性体SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1211454.png)

![1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B1211457.png)

![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)